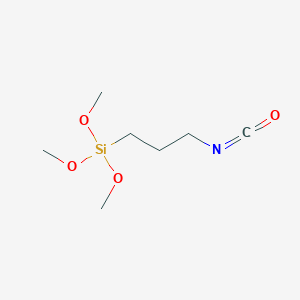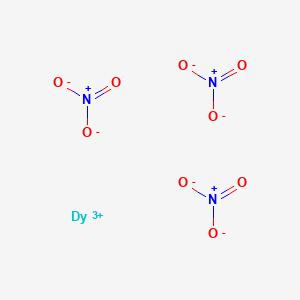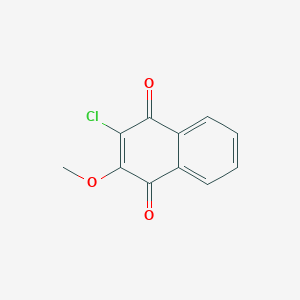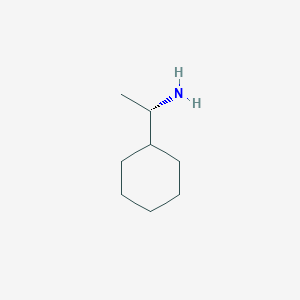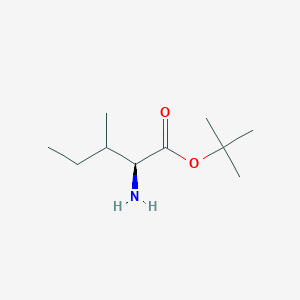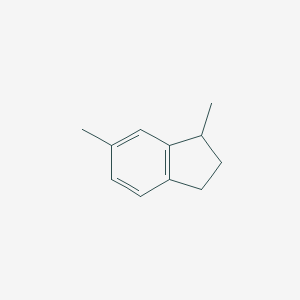
1,6-Dimethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylindan is an organic compound with a molecular formula of C12H14. It is a bicyclic aromatic hydrocarbon that has been used in scientific research for its unique properties.
作用機序
The mechanism of action of 1,6-dimethylindan is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
生化学的および生理学的効果
1,6-Dimethylindan has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the advantages of using 1,6-dimethylindan in lab experiments is its antioxidant and anti-inflammatory properties. These properties make it a potential therapeutic agent for various diseases. Another advantage is its ability to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. However, one limitation of using 1,6-dimethylindan in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 1,6-dimethylindan. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Conclusion
In conclusion, 1,6-dimethylindan is an organic compound that has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the safe dosage and potential side effects of this compound.
合成法
The synthesis of 1,6-dimethylindan can be achieved by several methods. One of the most common methods is the Friedel-Crafts alkylation of indan using a methylating agent. This method involves the reaction of indan with a mixture of aluminum trichloride and methyl chloride. Another method involves the reaction of 1,6-dimethylnaphthalene with aluminum chloride and hydrogen chloride gas. Both methods have been used successfully in the synthesis of 1,6-dimethylindan.
科学的研究の応用
1,6-Dimethylindan has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
17059-48-2 |
|---|---|
製品名 |
1,6-Dimethylindan |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
1,6-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 |
InChIキー |
UVRVNMDNGVIBGM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C1C=C(C=C2)C |
正規SMILES |
CC1CCC2=C1C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
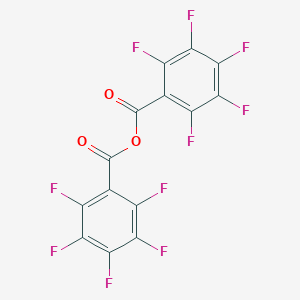
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
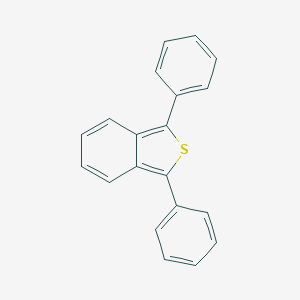
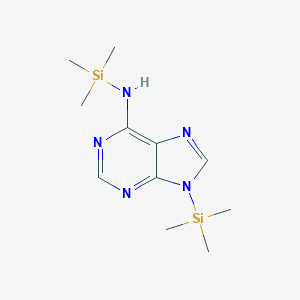
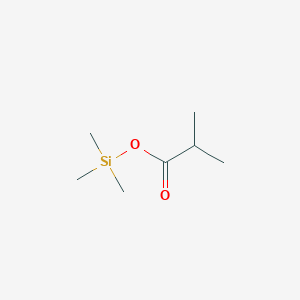
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
